Home > Products > Screening Compounds P46723 > monoclonal antibody ZCE 025
monoclonal antibody ZCE 025 - 139039-70-6

monoclonal antibody ZCE 025

Catalog Number: EVT-1519442
CAS Number: 139039-70-6
Molecular Formula: C11H15NO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Monoclonal antibody ZCE 025 is a targeted therapeutic agent primarily used in the detection and treatment of colorectal cancer. This compound is specifically designed to bind to carcinoembryonic antigen, a glycoprotein involved in cell adhesion and typically overexpressed in various malignancies, particularly colorectal cancer. The development of ZCE 025 has been significant in enhancing diagnostic imaging techniques, especially in radioimmunoscintigraphy.

Source

ZCE 025 is derived from murine sources and has undergone modifications to improve its efficacy and reduce immunogenicity when used in human patients. The antibody has been utilized in clinical settings, particularly for imaging tumors using radiolabeled isotopes like indium-111.

Classification

Monoclonal antibody ZCE 025 falls under the category of therapeutic monoclonal antibodies, specifically classified as an anti-carcinoembryonic antigen antibody. Its primary function is to facilitate the detection of tumors via imaging techniques, making it a crucial tool in oncology.

Synthesis Analysis

Methods

The synthesis of monoclonal antibody ZCE 025 involves hybridoma technology, where murine B cells are fused with myeloma cells to produce a hybrid cell line that can proliferate indefinitely and produce specific antibodies. The process includes:

  1. Immunization: Mice are immunized with carcinoembryonic antigen to stimulate an immune response.
  2. Cell Fusion: The activated B cells are fused with myeloma cells using polyethylene glycol or similar agents.
  3. Selection: Hybrid cells are selected based on their ability to produce the desired antibody while being resistant to certain drugs.
  4. Cloning: Positive clones are expanded and screened for specificity against carcinoembryonic antigen.

Technical Details

The resulting hybridomas are cultured in vitro, and the antibodies produced are harvested from the culture medium. Purification processes such as protein A affinity chromatography may be employed to isolate ZCE 025 from other proteins.

Molecular Structure Analysis

Structure

Monoclonal antibody ZCE 025 consists of two heavy chains and two light chains, forming a Y-shaped structure typical of immunoglobulins. The variable regions of the antibody are responsible for antigen recognition, while the constant regions mediate effector functions.

Data

The molecular weight of ZCE 025 is approximately 150 kDa, which is standard for most IgG antibodies. Detailed structural analysis can be performed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate its three-dimensional conformation.

Chemical Reactions Analysis

Reactions

ZCE 025 undergoes several chemical reactions during its preparation and application:

  1. Conjugation: The antibody can be conjugated with radiolabels (e.g., indium-111) through chelation methods involving bifunctional chelators like diethylenetriaminepentaacetic acid.
  2. Stability Testing: The stability of the labeled antibody is assessed under various conditions (temperature, pH) to ensure functionality during imaging procedures.

Technical Details

The radiolabeling process must ensure minimal loss of immunoreactivity; thus, careful optimization of reaction conditions is essential to maintain binding affinity to carcinoembryonic antigen.

Mechanism of Action

Process

Monoclonal antibody ZCE 025 functions by specifically binding to carcinoembryonic antigen expressed on the surface of colorectal cancer cells. This binding facilitates:

  • Tumor Localization: When radiolabeled, ZCE 025 allows for imaging of tumors via scintigraphy.
  • Immune Response Activation: Although primarily used for imaging, it can also engage immune mechanisms against tumor cells.

Data

Clinical trials have demonstrated that ZCE 025 effectively localizes tumors in patients with colorectal cancer, significantly improving detection rates compared to traditional imaging methods.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a sterile liquid formulation.
  • Solubility: Highly soluble in physiological buffers used for intravenous administration.

Chemical Properties

  • Stability: ZCE 025 exhibits stability under refrigerated conditions but may degrade if exposed to extreme temperatures or prolonged light exposure.
  • pH Sensitivity: Optimal activity is maintained within a physiological pH range (7.2 - 7.4).

Relevant analyses often include size exclusion chromatography and high-performance liquid chromatography to assess purity and aggregation levels.

Applications

Monoclonal antibody ZCE 025 has several scientific applications:

  1. Diagnostic Imaging: Primarily used in radioimmunoscintigraphy for detecting colorectal tumors.
  2. Research Tool: Utilized in studies examining carcinoembryonic antigen expression and its role in cancer progression.
  3. Potential Therapeutic Use: While primarily diagnostic, ongoing research may explore its use in targeted therapy against colorectal cancer.
Introduction to Monoclonal Antibody ZCE 025

Historical Development and Discovery of ZCE 025

ZCE-025 emerged during a transformative period in monoclonal antibody (mAb) therapeutics, shortly after the landmark 1986 FDA approval of muromonab-CD3 (Orthoclone OKT3), the first therapeutic mAb. Developed as a murine IgG1 monoclonal antibody, ZCE-025 specifically targets carcinoembryonic antigen (CEA), a glycoprotein overexpressed in colorectal and other adenocarcinomas. Its generation followed the hybridoma technique pioneered by Köhler and Milstein in 1975, involving immunization of mice against CEA, fusion of splenic B-lymphocytes with immortal myeloma cells, and selective culturing in hypoxanthine-aminopterin-thymidine (HAT) medium [1] [8]. This laborious process yielded immortalized cell lines secreting homogeneous antibodies against a single CEA epitope.

Early mAbs faced significant limitations, including immunogenicity from murine components and instability in hybridoma yields. ZCE-025 represented a technological refinement aimed at improving specificity for tumor-associated CEA while minimizing cross-reactivity with normal granulocyte glycoproteins [4] [9]. Unlike earlier CEA-targeting antibodies, ZCE-025 was engineered not to react with non-specific cross-reacting antigens (NCAs), enhancing its tumor-specific diagnostic potential. The late 1980s and early 1990s marked its transition into clinical evaluation, coinciding with advancements in antibody radiolabeling techniques using isotopes like Indium-111 (¹¹¹In) for immunoscintigraphy [3] [5].

Table 1: Evolution of Anti-CEA Monoclonal Antibody Development

Time PeriodKey MilestonesTechnological Advancements
Pre-1985Polyclonal anti-CEA seraLimited specificity, high background noise
1985–1990Murine mAbs (e.g., ZCE-025)Hybridoma technology; ¹¹¹In radiolabeling
1990sChimeric/humanized fragments (e.g., IMMU-4 Fab')Phage display; engineered fragments (scFv, Fab')
2000sFDA-approved agents (e.g., CEA-Scan)⁹⁹ᵐTc labeling; pretargeting strategies

Role in Targeted Cancer Diagnostics and Therapeutics

ZCE-025 was developed primarily as a diagnostic radioimmunoconjugate for detecting occult CEA-producing malignancies. Radiolabeled with ¹¹¹In, it enabled gamma camera and single-photon emission computed tomography (SPECT) imaging of tumor sites not identifiable through conventional methods (computed tomography, colonoscopy, or plain radiography) [2] [3]. Its clinical utility was demonstrated in patients with rising serum CEA levels post-resection of colorectal cancer, where it localized recurrent or metastatic disease with high sensitivity.

In pivotal trials, ¹¹¹In-labeled ZCE-025 (co-infused with unlabeled antibody to improve biodistribution) detected occult metastases in 19/20 patients with rising CEA levels and negative conventional imaging. Surgical exploration confirmed tumors in all 19 cases, demonstrating a 95% true-positive rate. Critically, it identified 6 unsuspected tumor sites in gastric/pancreatic carcinoma studies and altered surgical management in 50% of patients [3] [9]. The antibody’s diagnostic performance was enhanced by combining planar imaging with SPECT, improving anatomical localization.

Table 2: Clinical Performance of Radiolabeled ZCE-025 in Tumor Detection

Tumor TypeSensitivityImpact on Clinical ManagementKey Findings
Colorectal Cancer95% (19/20 patients)Changed care in 16–21% of patientsDetected occult metastases; guided resectability
Gastric Carcinoma75% (9/12 sites)Altered surgery in 50% of casesIdentified primary sites in unknown-primary cases
Pancreatic CarcinomaComparable to colorectalAvoided futile laparotomyDetected liver metastases missed by CT

Despite its efficacy, ZCE-025 faced limitations common to intact murine mAbs: slow blood clearance (5–7 days for optimal imaging) and hepatic accumulation obscuring liver metastases. To address this, fragment-based approaches were explored. Acetylation of its Fab' fragments reduced renal uptake by 50% and prolonged vascular retention in murine models. Although immunoreactivity decreased by 50%, tumor uptake remained comparable to unmodified Fab' fragments at 72 hours [10]. This highlighted a balance between pharmacokinetic optimization and retained targeting capability.

Significance of Anti-CEA Targeting in Colorectal Carcinoma

CEA (carcinoembryonic antigen) is a 180–200 kDa glycosylated cell adhesion molecule overexpressed in >90% of colorectal carcinomas (CRCs), making it an ideal target for diagnostic antibodies. Its biological role includes facilitating metastasis through intercellular adhesion disruption and immune evasion. ZCE-025’s significance lies in its high specificity for a distinct CEA epitope absent from non-malignant tissues (except colonic mucosa), enabling tumor-selective imaging [4] [5] [9].

In colorectal cancer management, ZCE-025 fulfilled three critical roles:

  • Detecting Occult Recurrences: It identified metastasis in patients with elevated serum CEA but negative conventional imaging, achieving superior sensitivity (95%) compared to CT alone [3] [9].
  • Guiding Resectability: In 36% of CRC patients, ZCE-025 imaging facilitated complete tumor resection by precisely localizing disease, directly impacting survival [2] [3].
  • Resolving Unknown Primaries: For patients presenting with CEA-producing metastases of unknown origin, it localized primary gastric/pancreatic tumors in 100% of evaluated cases [9].

The antibody’s success catalyzed subsequent developments in CEA-targeted diagnostics, including FDA-approved fragment-based agents like ⁹⁹ᵐTc-labeled IMMU-4 (CEA-Scan®). However, ZCE-025 established foundational principles: epitope specificity minimizes false positives, antibody fragments improve tumor-to-background ratios, and pretargeting strategies may further enhance contrast [5]. Its legacy persists in current radionuclide approaches combining anti-CEA antibodies with positron-emitting isotopes (e.g., ⁶⁴Cu, ⁸⁹Zr) for PET imaging, offering higher resolution and quantitative accuracy [5].

Properties

CAS Number

139039-70-6

Product Name

monoclonal antibody ZCE 025

Molecular Formula

C11H15NO3

Synonyms

monoclonal antibody ZCE 025

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.